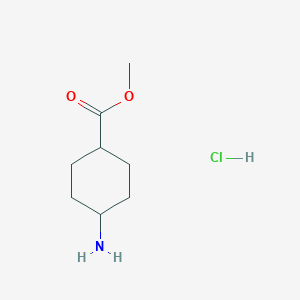

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145378. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAYDXCUCXRAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976895 | |

| Record name | Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61367-07-5, 61367-16-6, 100707-54-8 | |

| Record name | 61367-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 61367-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

An In-depth Technical Guide to the Synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable bifunctional molecule widely utilized as a building block in medicinal chemistry and organic synthesis. Its rigid cyclohexane core, coupled with the stereospecific trans orientation of the amino and carboxylate groups, makes it a crucial intermediate in the preparation of pharmacologically active compounds, including Janus kinase (JAK) inhibitors and antihypertensive agents.[1][2][3] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in subsequent synthetic transformations. This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and process visualizations.

Core Synthesis Pathways

Several distinct strategies have been developed for the synthesis of this compound. The choice of method often depends on factors such as scale, desired purity, cost, and available starting materials. The three primary approaches are:

-

Direct Esterification of trans-4-Aminocyclohexanecarboxylic Acid

-

Catalytic Hydrogenation of an Aromatic Precursor

-

Isomerization of a cis/trans Mixture (Epimerization)

Direct Esterification

This is one of the most straightforward and high-yielding methods, starting from the commercially available trans-4-aminocyclohexanecarboxylic acid. The amino group is typically protected as a hydrochloride salt, and the carboxylic acid is then esterified under acidic conditions.

References

An In-depth Technical Guide to the Chemical Properties of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

This technical guide provides a comprehensive overview of the core chemical properties of methyl trans-4-aminocyclohexanecarboxylate hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, experimental methodologies, and visual representations to facilitate its application in a laboratory and research setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] It is known for its solubility in water.[2][3] The compound is primarily utilized as an intermediate in pharmaceutical and chemical research.[1][2]

Identification and Structure

| Identifier | Value |

| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride[4] |

| CAS Number | 61367-07-5[3][5] |

| Molecular Formula | C₈H₁₆ClNO₂[4][5] |

| Molecular Weight | 193.67 g/mol [4][5] |

| Canonical SMILES | COC(=O)C1CCC(CC1)N.Cl[4] |

| InChI Key | NHAYDXCUCXRAMF-UHFFFAOYSA-N[4] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Melting Point | 140-142 °C | [3] |

| Boiling Point | 255.4 °C at 760 mmHg | [1] |

| Flash Point | 108.3 °C | [1] |

| Solubility | Soluble in water | [2][3] |

| Appearance | White to almost white crystalline powder | [1][2] |

| LogP | 2.179 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining a high-purity product for research and development.

Synthesis via Esterification of trans-4-Aminocyclohexanecarboxylic Acid

A common and efficient method for the synthesis of this compound is through the esterification of trans-4-aminocyclohexanecarboxylic acid.

Procedure:

-

Suspend (Trans)-4-aminocyclohexanecarboxylic acid (1.40 mmol, 200 mg) in methanol (5.5 mL).[2]

-

Cool the suspension to -10 °C.[2]

-

Add thionyl chloride (SOCl₂) (2.79 mmol, 204 μL) dropwise to the mixture.[2]

-

Stir the mixture for 15 minutes at -10 °C.[2]

-

Allow the reaction mixture to warm to ambient temperature over 15 minutes.[2]

-

Heat the mixture at reflux for 1 hour.[2]

-

After cooling, concentrate the mixture to obtain the crude product.[2] This method has a reported yield of 96.1%.[2]

Purification by Recrystallization

To ensure high purity, particularly to remove any cis-isomer contamination, recrystallization is recommended.[5]

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethanol or toluene.[5]

-

Allow the solution to cool slowly to room temperature to promote the formation of crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. CAS#:61367-07-5 | Methyl 4-aminocyclohexanecarboxylate hydrochloride | Chemsrc [chemsrc.com]

- 2. This compound | 61367-07-5 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 100707-54-8 | Benchchem [benchchem.com]

In-Depth Technical Guide: Physicochemical Properties of CAS Number 61367-07-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical compound identified by CAS number 61367-07-5, chemically known as Methyl trans-4-aminocyclohexanecarboxylate hydrochloride. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a cyclic amino acid derivative.[] It is primarily utilized as a synthetic intermediate in pharmaceutical research.[2][3] The hydrochloride salt form enhances the compound's stability and solubility.[]

Table 1: Summary of Physicochemical Data for CAS 61367-07-5

| Property | Value | Source(s) |

| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | [] |

| Synonyms | This compound, trans-4-Aminocyclohexanecarboxylic Acid Methyl Ester Hydrochloride | [3][4] |

| Molecular Formula | C₈H₁₆ClNO₂ | [2][3] |

| Molecular Weight | 193.67 g/mol | [2][3] |

| Appearance | White to yellow crystalline solid; White crystalline powder | [][2] |

| Melting Point | 231-237 °C | [] |

| Boiling Point | 255.4 °C at 760 mmHg | [] |

| Water Solubility | Soluble | [2] |

| Partition Coefficient (LogP) | 2.179 | [2] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

Experimental Protocols for Physicochemical Property Determination

Detailed and standardized methodologies are crucial for the accurate determination of physicochemical properties. The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Melting Point/Melting Range Determination (Adapted from OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[5][6]

-

Principle: The capillary method involves heating a small, powdered sample in a capillary tube within a controlled heating block or liquid bath. The temperature range from the initial melting of the sample to its complete liquefaction is recorded.[5][7]

-

Apparatus:

-

Melting point apparatus with a heating block or liquid bath.

-

Glass capillary tubes (sealed at one end).

-

Calibrated thermometer or temperature sensor.

-

-

Procedure:

-

A small amount of the finely powdered, dry substance is introduced into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded to define the melting range.

-

Boiling Point Determination (Adapted from OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9]

-

Principle: The dynamic method involves measuring the temperature at which a liquid boils while being heated. An ebulliometer can be used for precise measurements.[8]

-

Apparatus:

-

Ebulliometer or a distillation flask with a condenser.

-

Calibrated thermometer or temperature sensor.

-

Heating mantle.

-

-

Procedure:

-

The liquid substance is placed in the ebulliometer or distillation flask.

-

The apparatus is assembled, and the substance is heated.

-

The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed. This temperature is the boiling point at the recorded atmospheric pressure.

-

Water Solubility Determination (Adapted from OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.[10][11]

-

Principle: The flask method is suitable for substances with a solubility of 10⁻² g/L or higher.[11] A supersaturated solution is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined.

-

Apparatus:

-

Flask with a stirrer.

-

Constant temperature bath.

-

Centrifuge or filtration system.

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

-

-

Procedure:

-

An excess amount of the substance is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The mixture is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method.

-

Partition Coefficient (n-octanol/water) Determination (Adapted from OECD Guideline 107)

The partition coefficient (P) is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of two largely immiscible solvents, in this case, n-octanol and water. It is usually expressed as its logarithm to base ten (LogP).[12][13]

-

Principle: The shake flask method involves dissolving the substance in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the substance in each phase.[13]

-

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrument for concentration measurement.

-

-

Procedure:

-

A known amount of the substance is dissolved in a mixture of pre-saturated n-octanol and water in a separatory funnel.

-

The funnel is shaken until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the substance in both the n-octanol and water phases is determined analytically.

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase. For ionizable substances, the pH of the aqueous phase should be controlled.

-

Synthesis and Characterization Workflow

The following diagrams illustrate a typical synthesis route for this compound and a general workflow for its physicochemical characterization.

Caption: Synthesis of CAS 61367-07-5.[3]

References

- 2. This compound | 100707-54-8 | Benchchem [benchchem.com]

- 3. This compound | 61367-07-5 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. laboratuar.com [laboratuar.com]

- 6. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

Elucidation of the Molecular Structure: A Technical Guide to Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of methyl trans-4-aminocyclohexanecarboxylate hydrochloride. This document details the expected outcomes from key analytical techniques, offers standardized experimental protocols, and presents a logical workflow for the confirmation of the compound's molecular structure.

Physicochemical Properties and Structural Overview

This compound is a white to off-white crystalline solid.[1] Its chemical structure consists of a cyclohexane ring with two substituents at the 1 and 4 positions: a methyl ester group and an amino group, which is protonated in the hydrochloride salt form. The "trans" configuration indicates that the amino and methyl carboxylate groups are on opposite sides of the cyclohexane ring.

Table 1: Physicochemical and Structural Data

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ClNO₂ | [2][3] |

| Molecular Weight | 193.67 g/mol | [2][3] |

| CAS Number | 61367-07-5 | [2][4] |

| Appearance | White to almost white powder/crystal | [1] |

| Solubility | Soluble in water | [2] |

Spectroscopic and Crystallographic Data

While specific experimental spectra for this exact compound are not widely published, this section outlines the expected spectroscopic and crystallographic characteristics based on its known structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information about the connectivity and stereochemistry of the molecule.

Table 2: Predicted ¹H NMR Spectral Data (in D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | s | 3H | -OCH₃ |

| ~3.10 | tt | 1H | H-4 (CH-NH₃⁺) |

| ~2.40 | tt | 1H | H-1 (CH-COOCH₃) |

| ~2.20 - 2.00 | m | 4H | Cyclohexane H (axial) |

| ~1.60 - 1.40 | m | 4H | Cyclohexane H (equatorial) |

Table 3: Predicted ¹³C NMR Spectral Data (in D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C=O (ester) |

| ~52 | -OCH₃ |

| ~49 | C-4 (CH-NH₃⁺) |

| ~43 | C-1 (CH-COOCH₃) |

| ~30 | Cyclohexane CH₂ |

| ~28 | Cyclohexane CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The hydrochloride salt form will influence the appearance of the amine-related absorption bands.

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 2800 | Strong | N-H stretch (from -NH₃⁺) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1600 | Medium | N-H bend (asymmetric) |

| ~1500 | Medium | N-H bend (symmetric) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 193/195 | [M+H]⁺ (isotopic pattern for Cl not prominent in ESI) |

| 158 | [M - Cl]⁺ |

| 134 | [M - COOCH₃]⁺ |

| 100 | [M - C₆H₁₀COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

X-Ray Crystallography

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule, confirming the "trans" stereochemistry and revealing details about bond lengths, bond angles, and crystal packing. As no public crystal structure is available, a generalized protocol for obtaining such data is provided in the experimental section.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy Protocol:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.

-

Process the data with appropriate phasing and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Spectroscopy Protocol:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

-

Process the data to identify the chemical shifts of all carbon atoms.

-

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the compound with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press and apply pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands.

-

Mass Spectrometry

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or water.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of a mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) on the parent ion.

-

X-Ray Crystallography

-

Crystal Growth:

-

Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent (e.g., ethanol/water mixture).

-

-

Data Collection:

-

Mount a single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

-

The data collection strategy should aim for high completeness and redundancy.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical process for the complete structure elucidation of this compound.

References

The Evolving Landscape of Methyl trans-4-Aminocyclohexanecarboxylate Derivatives: A Technical Guide to Their Biological Activities

For Immediate Release

[City, State] – [Date] – Methyl trans-4-aminocyclohexanecarboxylate and its derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities that position them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth analysis of the current understanding of these compounds, focusing on their roles as analgesics, Janus Kinase (JAK) inhibitors, and Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of associated biological pathways and workflows.

Analgesic Properties of 4-Amino-4-arylcyclohexanone Derivatives

Structurally related analogs of Methyl trans-4-aminocyclohexanecarboxylate, specifically 4-amino-4-arylcyclohexanones, have been investigated for their analgesic potential. Early studies revealed that the nature and position of substituents on the aryl ring significantly influence their activity.

Table 1: Analgesic Activity of 4-Amino-4-arylcyclohexanone Derivatives

| Compound (Aryl Substituent) | Analgesic Potency (Relative to Morphine) |

| p-methyl (p-CH3) | ~50% |

| p-bromo (p-Br) | ~50% |

Data sourced from preliminary structure-activity relationship (SAR) studies.[1]

Experimental Protocol: Analgesic Activity Screening (Hot-Plate Test)

The hot-plate test is a widely used method to assess the central analgesic activity of compounds. The following is a generalized protocol based on standard laboratory procedures.

Objective: To evaluate the analgesic efficacy of test compounds by measuring the latency of the animal's response to a thermal stimulus.

Materials:

-

Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Test animals (e.g., male Swiss-Webster mice, 20-25 g).

-

Test compounds (4-amino-4-arylcyclohexanone derivatives).

-

Vehicle control (e.g., saline, 0.5% carboxymethylcellulose).

-

Positive control (e.g., Morphine sulfate, 10 mg/kg).

-

Syringes and needles for administration.

Procedure:

-

Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one hour before the experiment.

-

Baseline Latency: Each mouse is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking of the hind paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

-

Compound Administration: Animals are divided into groups and administered the test compounds, vehicle, or positive control, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

Post-Treatment Latency: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, the latency of the nociceptive response is measured again.

-

Data Analysis: The percentage of Maximal Possible Effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

-

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed analgesic effects compared to the control group.

Janus Kinase (JAK) Inhibition

Derivatives of trans-4-aminocyclohexanecarboxylic acid, the parent acid of the methyl ester, are key intermediates in the synthesis of potent Janus Kinase (JAK) inhibitors.[2][3] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory diseases and cancers.

While specific IC50 values for direct derivatives of Methyl trans-4-aminocyclohexanecarboxylate are not yet widely published, the established synthetic route highlights the potential of this scaffold in developing selective JAK inhibitors.

Signaling Pathway of JAK Inhibitors

JAK inhibitors act by blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the transcription of pro-inflammatory genes.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Derivatives of Methyl trans-4-aminocyclohexanecarboxylate have also been explored for their potential to inhibit Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, making it an attractive target for the treatment of type 2 diabetes.

Quantitative data on the DPP-IV inhibitory activity of direct derivatives is still emerging. However, the structural similarity to known DPP-IV inhibitors suggests this is a promising area of investigation.

Experimental Protocol: DPP-IV Inhibition Assay

The following is a generalized protocol for a fluorometric assay to screen for DPP-IV inhibitors.

Objective: To determine the in vitro inhibitory activity of test compounds against DPP-IV.

Materials:

-

Recombinant human DPP-IV enzyme.

-

DPP-IV substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

-

Test compounds.

-

Positive control inhibitor (e.g., Sitagliptin).

-

96-well black microplate.

-

Fluorometric plate reader.

Procedure:

-

Reagent Preparation: Prepare solutions of the DPP-IV enzyme, substrate, test compounds, and positive control in the assay buffer.

-

Assay Reaction: In the wells of the microplate, add the assay buffer, the test compound (at various concentrations) or controls, and the DPP-IV enzyme.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a short period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

-

Initiation of Reaction: Add the DPP-IV substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over a set period (e.g., 30 minutes) at a controlled temperature.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Conclusion

The Methyl trans-4-aminocyclohexanecarboxylate scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents with diverse biological activities. The preliminary findings in analgesia, JAK inhibition, and DPP-IV inhibition underscore the potential of this chemical motif. Further research, including comprehensive SAR studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic promise of this class of compounds. This technical guide serves as a foundational resource to aid in these ongoing and future research endeavors.

References

The Pivotal Role of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride in Modern Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride has emerged as a critical pharmaceutical intermediate, integral to the synthesis of a new generation of targeted therapies. Its unique structural conformation makes it a valuable building block, particularly in the development of Janus kinase (JAK) inhibitors and novel chemotherapeutic analogs. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and its application in the synthesis of advanced pharmaceutical agents, supported by detailed experimental methodologies and visual pathway diagrams.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below, providing essential data for handling, storage, and reaction setup.

| Property | Value | References |

| CAS Number | 61367-07-5 | [1][3] |

| Molecular Formula | C₈H₁₆ClNO₂ | [4] |

| Molecular Weight | 193.67 g/mol | [4] |

| Appearance | White to almost white crystalline powder | [1][2][5] |

| Solubility | Soluble in water | [5] |

| Storage | Room temperature, in a dark, dry, and sealed environment | [5] |

| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | [4] |

| InChI Key | NHAYDXCUCXRAMF-UHFFFAOYSA-N | [4] |

| SMILES | COC(=O)C1CCC(CC1)N.Cl | [4] |

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through the esterification of trans-4-aminocyclohexanecarboxylic acid. Several methods have been reported, with the choice of reagent influencing reaction conditions and yield.

Experimental Protocols

Two common and effective laboratory-scale synthesis methods are detailed below.

Method 1: Esterification using Thionyl Chloride (SOCl₂)

This method offers a high yield and is a common laboratory procedure for the synthesis of methyl esters from carboxylic acids.[2][5]

-

Materials:

-

trans-4-Aminocyclohexanecarboxylic acid (1.0 eq)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) (2.0 eq)

-

-

Procedure:

-

Suspend trans-4-aminocyclohexanecarboxylic acid (e.g., 200 mg, 1.40 mmol) in methanol (5.5 mL).[2][5]

-

Add thionyl chloride (e.g., 204 μL, 2.79 mmol) dropwise to the cooled suspension.[2][5]

-

Allow the reaction mixture to warm to ambient temperature and stir for an additional 15 minutes.[2][5]

-

After cooling, concentrate the mixture under reduced pressure to yield this compound. A yield of 96.1% has been reported with this method.[2][5]

-

Method 2: Fischer Esterification using Hydrochloric Acid (HCl)

This is a classic acid-catalyzed esterification method.[6]

-

Materials:

-

trans-4-Aminocyclohexanecarboxylic acid hydrochloride

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

Suspend trans-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol.[6]

-

Add concentrated HCl to the suspension to act as a catalyst.[6]

-

Reflux the mixture at 60°C overnight.[6]

-

Employ azeotropic removal of water to drive the reaction to completion.[6]

-

Upon completion, cool the reaction mixture and isolate the product. A yield of 98% has been reported.[6]

-

Purification and Isomer Separation

Purity, particularly the absence of the cis-isomer, is critical for the use of this compound in stereospecific downstream applications.[6]

-

Recrystallization: The crude product can be purified by recrystallization from ethanol or toluene to remove impurities.[6]

-

Cis-Trans Isomer Separation: The separation of cis and trans isomers can be challenging. A patented method involves the base-mediated epimerization of a cis/trans mixture. By heating a mixture in isopropyl alcohol with potassium tert-butoxide at 60-65°C, the equilibrium is driven towards the more thermodynamically stable trans configuration. Subsequent acidification allows for the precipitation of the trans-isomer in high purity.[6]

-

Analytical Confirmation: The purity and isomeric ratio should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6] HPLC methods using mixed-mode stationary phases have been shown to be effective in separating cis-trans isomers of similar compounds.[7]

Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Janus Kinase (JAK) Inhibitors: Oclacitinib

This compound is a crucial building block in the synthesis of Oclacitinib, a selective JAK1 inhibitor used in veterinary medicine to treat allergic dermatitis.[8] The trans-configuration of the cyclohexane ring is essential for the correct spatial orientation of the molecule to bind effectively to the target enzyme.

JAK-STAT Signaling Pathway and the Mechanism of Oclacitinib

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a number of pro-inflammatory and pruritogenic (itch-causing) cytokines. Oclacitinib exerts its therapeutic effect by inhibiting this pathway, primarily through the inhibition of JAK1.[9][10]

Anthracycline Analogs: Doxorubicin and Daunorubicin Derivatives

The trans-4-amino-1-cyclohexanecarboxylic acid moiety has been identified as a valuable substituent for modifying the structures of the potent anticancer drugs daunorubicin and doxorubicin.[8] These modifications aim to improve the therapeutic index by altering properties such as drug resistance and cytotoxicity profiles. While direct synthesis with the methyl ester is less commonly cited, the parent acid is a key component in creating these novel analogs.

Potential Applications in Development

Research indicates that derivatives of this compound could have therapeutic potential in other areas.

DPP-IV Inhibition for Diabetes Treatment

Certain analogs have shown inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.[11] DPP-IV inhibitors are a class of oral medications for type 2 diabetes that work by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and reduce glucagon levels.[2][11]

Neurotransmitter Modulation

Studies have suggested that derivatives of this compound could enhance the release of serotonin, indicating potential applications in the treatment of mood disorders.[11] Serotonin is a key neurotransmitter involved in regulating mood, sleep, and other physiological processes.

Conclusion

This compound is a versatile and indispensable intermediate in pharmaceutical research and development. Its stereospecific structure is fundamental to the efficacy of targeted therapies like Oclacitinib. The continued exploration of its derivatives holds promise for the development of new treatments for a range of conditions, from diabetes to neurological disorders. The synthesis and purification protocols outlined in this guide provide a foundation for researchers to produce this key intermediate with the high degree of purity required for modern drug discovery and manufacturing.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 61367-07-5 [m.chemicalbook.com]

- 6. This compound | 100707-54-8 | Benchchem [benchchem.com]

- 7. High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 9. Oclacitinib - Wikipedia [en.wikipedia.org]

- 10. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety and Handling of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride. The information is intended to support its safe use in research and development settings.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder. It is a key intermediate in pharmaceutical and chemical research. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 61367-07-5 | |

| Molecular Formula | C₈H₁₆ClNO₂ | |

| Molecular Weight | 193.67 g/mol | |

| Appearance | White to Almost white powder to crystal | [1] |

| Solubility | Soluble in water. | [2] |

| Storage Temperature | Keep in dark place, Sealed in dry, Room Temperature. | [2] |

Toxicological Data

| Toxicological Endpoint | Surrogate Compound | Result | Classification | Source(s) |

| Acute Oral Toxicity (LD50) | Tranexamic Acid | >10 g/kg (mouse) | Not classified as acutely toxic by oral route. | [3] |

| Skin Irritation | Tranexamic Acid | No irritant effect. | Not classified as a skin irritant. | [3] |

| Eye Irritation | Tranexamic Acid | Irritating effect. | Causes serious eye irritation. | [3] |

Hazard Identification and Precautionary Measures

Based on the available data for the surrogate compound, this compound should be handled as a substance that can cause serious eye irritation. Standard laboratory safety protocols should be strictly followed.

GHS Hazard Statements (based on surrogate data):

-

H319: Causes serious eye irritation.[3]

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[4]

-

P280: Wear protective gloves/ eye protection/ face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[3]

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key toxicological assessments, based on internationally recognized OECD guidelines. These protocols are provided to guide researchers in the potential safety evaluation of this or similar compounds.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure with the use of a minimal number of animals.

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually rats), are used.

-

Housing and Fasting: Animals are caged individually and fasted overnight before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

-

Stepwise Procedure: The test is performed in steps using 3 animals of a single sex per step. The outcome of each step determines the next step:

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

-

Endpoint: The test allows for the classification of the substance into a GHS category for acute oral toxicity.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause irritation or corrosion to the skin.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.

-

Exposure: The patch is left in place for 4 hours.

-

Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours, and up to 14 days).

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the scores and the reversibility of the effects.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are used.

-

Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.

-

Scoring: The severity of the lesions is scored, and the substance is classified based on the scores and the reversibility of the effects.

Potential Signaling Pathway Involvement

Based on the mechanism of action of the structurally similar compound, Tranexamic Acid, this compound may interact with the fibrinolytic system. Tranexamic acid is a synthetic analog of the amino acid lysine and acts as an antifibrinolytic agent.[5]

Mechanism of Action of Tranexamic Acid:

Tranexamic acid competitively inhibits the activation of plasminogen to plasmin by binding to the lysine binding sites on plasminogen.[5] This prevents plasmin from binding to and degrading fibrin, thus stabilizing the fibrin clot. This mechanism is crucial in controlling bleeding.

Safe Handling and Emergency Procedures

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

After Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water.[4]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Spill and Disposal Procedures:

-

Spills: Wear appropriate PPE. Sweep up the material, place it in a sealed container, and dispose of it according to local regulations. Avoid generating dust.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and complete safety information before handling this chemical. The toxicological data for the surrogate compound is provided for estimation purposes only and should be interpreted with caution.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. sds.metasci.ca [sds.metasci.ca]

- 3. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jicrcr.com [jicrcr.com]

- 5. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols: Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a versatile bifunctional molecule widely utilized as a key building block in medicinal chemistry and organic synthesis. Its rigid cyclohexane scaffold and the presence of both a primary amine and a methyl ester at the 1,4-trans positions make it an invaluable starting material for the synthesis of a diverse range of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis and key reactions of this compound.

Physicochemical Properties

The compound typically appears as a white to off-white crystalline powder.[1] It is soluble in water and polar organic solvents like methanol and ethanol.[2][3]

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | [3] |

| Molecular Weight | 193.67 g/mol | [4] |

| Melting Point | 140-142 °C | [3] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in water | [2] |

Synthesis of this compound

There are two primary synthetic routes to obtain this compound: esterification of trans-4-aminocyclohexanecarboxylic acid and catalytic hydrogenation of p-aminobenzoic acid.

Method 1: Esterification of trans-4-Aminocyclohexanecarboxylic Acid

This is a straightforward and high-yielding method for the synthesis of the target compound.

Experimental Protocol:

-

Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in methanol (approx. 27.5 mL per gram of acid).[1]

-

Cool the suspension to -10 °C in an ice-salt bath.[1]

-

Slowly add thionyl chloride (2.0 eq) dropwise to the cooled suspension, maintaining the temperature below 0 °C.[1]

-

After the addition is complete, stir the mixture for an additional 15 minutes at -10 °C.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 15 minutes.[1]

-

Heat the mixture to reflux and maintain for 1 hour.[1]

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from ethanol or toluene to yield pure this compound.[5]

Reaction Parameters:

| Parameter | Condition | Yield | Source |

| Starting Material | trans-4-Aminocyclohexanecarboxylic acid | 96.1% | [1] |

| Reagent | Thionyl chloride in Methanol | [1] | |

| Temperature | -10 °C to reflux | [1] | |

| Reaction Time | ~1.5 hours | [1] | |

| Starting Material | trans-4-Aminocyclohexanecarboxylic acid hydrochloride | 98% | [5] |

| Reagent | Concentrated HCl in Ethanol | [5] | |

| Temperature | 60 °C (reflux) | [5] | |

| Reaction Time | Overnight | [5] |

Method 2: Catalytic Hydrogenation of p-Aminobenzoic Acid

This method allows for the one-pot synthesis of the trans-isomer with good selectivity, which is advantageous for industrial-scale production.[6]

Experimental Protocol:

-

In an autoclave, mix p-aminobenzoic acid (1.0 eq), 5% Ru/C catalyst (25% w/w of the starting material), and 10% aqueous NaOH.[6]

-

Pressurize the autoclave with hydrogen gas to 15 bar.[6]

-

Heat the mixture to 100 °C and stir for 20 hours.[6]

-

Monitor the reaction by TLC until the starting material is consumed.[6]

-

After cooling and venting the autoclave, the resulting mixture containing the cis and trans isomers of 4-aminocyclohexanecarboxylic acid can be carried forward to the esterification step as described in Method 1. The trans isomer is the major product.[6]

Reaction Parameters for Hydrogenation:

| Parameter | Optimal Range | Impact on Yield/Purity | Source |

| Temperature | 90–120 °C | <85 °C or >138 °C leads to lower trans/cis selectivity and/or yield. | [6] |

| H₂ Pressure | 6–9 kg/cm ² | Lower pressures require longer reaction times. | [5] |

| Catalyst Loading | 8–12% w/w | <8% extends duration; >12% increases cost without significant benefit. | [5] |

Key Reactions of this compound

The primary amine functionality of the title compound is a versatile handle for a variety of chemical transformations, including N-acylation, sulfonamide formation, and urea synthesis. For these reactions, the hydrochloride salt is typically neutralized in situ using a suitable base.

N-Acylation (Amide Bond Formation)

N-acylation is a common reaction to introduce various acyl groups, which is a crucial step in the synthesis of many pharmaceutical compounds.

Experimental Protocol (General):

-

To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as HBTU (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.0 eq) in the same solvent and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

-

Add the solution of the amine to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Sulfonamide Formation

The reaction with sulfonyl chlorides provides sulfonamide derivatives, a common motif in various drug molecules.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add a tertiary amine base, for example, triethylamine (Et₃N) (2.2 eq), to the solution to neutralize the hydrochloride and act as an acid scavenger.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the desired sulfonyl chloride (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride) (1.0 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.[5]

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reaction Example:

| Amine | Sulfonyl Chloride | Base | Solvent | Time | Temp | Yield | Source |

| Methyl trans-4-aminocyclohexanecarboxylate HCl | 4-Chloro-3-nitrobenzenesulfonyl chloride | Et₃N | DCM | 2 h | RT | 94% | [5] |

Urea Synthesis

The reaction of the primary amine with isocyanates or other carbamoylating agents yields urea derivatives, which are important pharmacophores.

Experimental Protocol (with Isocyanate):

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or THF.

-

Add a non-nucleophilic base such as DIPEA (1.1 eq) to neutralize the hydrochloride salt.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the desired isocyanate (1.0 eq) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 1-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water to precipitate the urea product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

If necessary, purify the product by recrystallization or column chromatography.

Other Potential Reactions

-

Reduction: The ester group can be selectively reduced to a primary alcohol using strong reducing agents like LiAlH₄ in an anhydrous solvent such as THF.[5]

-

Oxidation: Under controlled conditions with reagents like KMnO₄ in an acidic medium, the ester can be hydrolyzed and the corresponding carboxylic acid can be obtained.[5]

-

N-Alkylation: The primary amine can undergo alkylation with alkyl halides, although this may lead to over-alkylation. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is a more controlled method for mono-alkylation.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The protocols outlined in this document provide a foundation for its synthesis and derivatization, enabling researchers and drug development professionals to access a wide array of complex molecules with potential therapeutic applications. The choice of reaction conditions should be optimized based on the specific substrates and desired outcomes.

References

- 1. This compound | 61367-07-5 [chemicalbook.com]

- 2. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]

- 3. chembk.com [chembk.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound | 100707-54-8 | Benchchem [benchchem.com]

- 6. Amide synthesis by acylation [organic-chemistry.org]

Application Notes and Protocols for the Use of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and unique conformational constraints. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is a cyclic β-amino acid that can be utilized in solid-phase peptide synthesis (SPPS) to introduce conformational rigidity. Peptides containing this moiety can serve as valuable tools in drug discovery and development, for instance, in the synthesis of peptidomimetics with constrained topologies. One notable application is the synthesis of analogues of endogenous peptides, such as Dynorphin A, to study their structure-activity relationships and enhance their receptor selectivity.[1][2][3]

These application notes provide a detailed guide for the incorporation of this compound into peptides using Fmoc-based solid-phase synthesis.

Overview of the Synthetic Strategy

The incorporation of this compound into a peptide sequence via Fmoc-SPPS follows the standard iterative cycle of deprotection and coupling.[4] Key considerations for this specific building block include:

-

Nα-Protection: For use in Fmoc-SPPS, the amino group of trans-4-Aminocyclohexanecarboxylic acid must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

-

Carboxyl Group Activation: The carboxylic acid of the incoming Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the free N-terminal amine of the growing peptide chain on the solid support.

-

Handling of the Hydrochloride Salt: The hydrochloride salt of the amino acid must be neutralized prior to the coupling reaction. This is typically achieved in situ using a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA).[5][6][7]

-

Methyl Ester Protection: The methyl ester of the title compound serves as a protecting group for the carboxylic acid. This ester is stable to the basic conditions of Fmoc deprotection and is cleaved concomitantly with the side-chain protecting groups and the resin linker during the final acidic cleavage step with trifluoroacetic acid (TFA).[8][9]

Data Presentation

Table 1: Reagents and Solvents for SPPS

| Reagent/Solvent | Abbreviation | Purpose |

| N,N-Dimethylformamide | DMF | Primary solvent for washing and reactions |

| Dichloromethane | DCM | Solvent for washing and resin swelling |

| Piperidine | - | Fmoc deprotection |

| N,N-Diisopropylethylamine | DIEA | Base for neutralization and coupling |

| N,N'-Diisopropylcarbodiimide | DIC | Coupling reagent |

| Hydroxybenzotriazole | HOBt | Coupling additive (reduces racemization) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Coupling reagent |

| Trifluoroacetic Acid | TFA | Cleavage from resin and side-chain deprotection |

| Triisopropylsilane | TIS | Scavenger during cleavage |

| Water | H₂O | Scavenger during cleavage |

Table 2: Typical Parameters for Coupling of Fmoc-trans-4-Aminocyclohexanecarboxylic Acid

| Parameter | Value/Condition | Notes |

| Equivalents of Fmoc-Amino Acid | 3 - 5 eq. | Relative to resin loading. |

| Equivalents of Coupling Reagent (e.g., DIC/BOP) | 3 - 5 eq. | |

| Equivalents of Additive (e.g., HOBt) | 3 - 5 eq. | |

| Equivalents of Base (DIEA) | 6 - 10 eq. | Additional equivalents are needed to neutralize the hydrochloride salt. |

| Coupling Time | 1 - 4 hours | Can be monitored by a ninhydrin test. Double coupling may be necessary for difficult sequences. |

| Temperature | Room Temperature | |

| Solvent | DMF |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide incorporating this compound.

1. Resin Swelling:

- Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

- Add DMF to swell the resin for at least 30 minutes.

- Drain the DMF.

2. First Amino Acid Loading (if starting from a non-preloaded resin):

- Follow standard protocols for loading the first Fmoc-protected amino acid onto the resin.

3. Fmoc Deprotection:

- Add a 20% solution of piperidine in DMF to the resin.

- Agitate for 5 minutes and drain.

- Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

4. Incorporation of Fmoc-trans-4-Aminocyclohexanecarboxylic Acid:

- Preparation of the Amino Acid Solution: In a separate vial, dissolve Fmoc-trans-4-Aminocyclohexanecarboxylic acid (or the methyl ester hydrochloride salt) (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

- In Situ Neutralization (if using the hydrochloride salt): Add DIEA (6 eq.) to the amino acid solution and vortex briefly.

- Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-4 hours at room temperature.

- Monitoring: Perform a Kaiser (ninhydrin) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").

- Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times).

5. Chain Elongation:

- Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

- After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

- Prepare a cleavage cocktail, typically Reagent K: TFA/H₂O/phenol/thioanisole/TIS (82.5:5:5:5:2.5 v/v).

- Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

- Agitate the mixture at room temperature for 2-3 hours. This step will cleave the peptide from the resin, remove all acid-labile side-chain protecting groups, and hydrolyze the methyl ester of the incorporated amino acid.[9]

- Filter the resin and collect the filtrate.

- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

- Dry the crude peptide under vacuum.

7. Purification:

- Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

- Characterize the purified peptide by mass spectrometry.

Visualizations

Dynorphin A Signaling Pathway

Dynorphin A is an endogenous opioid peptide that preferentially binds to the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1][10] The incorporation of conformationally constrained amino acids like trans-4-Aminocyclohexanecarboxylic acid can modulate the peptide's affinity and selectivity for the KOR.[1][2][11] The diagram below illustrates the general signaling pathway initiated by the activation of the KOR.

Caption: Signaling pathway of a Dynorphin A analogue acting on the kappa opioid receptor.

Experimental Workflow for SPPS

The following diagram outlines the cyclical process of Fmoc-based solid-phase peptide synthesis.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship for Handling Amino Acid Forms

This diagram illustrates the decision-making process based on the starting form of the trans-4-Aminocyclohexanecarboxylate.

Caption: Key considerations for using the hydrochloride methyl ester in Fmoc-SPPS.

References

- 1. Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biochem.oregonstate.edu [biochem.oregonstate.edu]

Application Notes and Protocols for the Coupling of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as a scaffold in the synthesis of novel therapeutic agents. Its rigid cyclohexane core provides a defined three-dimensional structure, which is advantageous for designing ligands with high specificity for biological targets such as G-protein coupled receptors (GPCRs). This document provides detailed protocols for the amide coupling of this intermediate with a representative carboxylic acid, benzoic acid, using two common and efficient coupling methods: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Data Presentation: Comparative Analysis of Coupling Methods

The choice of coupling reagent is critical and can significantly impact reaction efficiency, yield, and purity of the final product. Below is a summary of typical quantitative data for the coupling of this compound with benzoic acid using EDC/HOBt and HATU.

| Coupling Method | Carboxylic Acid | Amine | Coupling Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| Method A | Benzoic Acid | Methyl trans-4-aminocyclohexanecarboxylate HCl | EDC, HOBt | DIPEA | DMF | 25 | 12-18 | 85-92 | >95 |

| Method B | Benzoic Acid | Methyl trans-4-aminocyclohexanecarboxylate HCl | HATU | DIPEA | DMF | 25 | 2-4 | 90-97 | >98 |

Experimental Protocols

Materials and General Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of the final compound can be achieved by column chromatography or recrystallization.[1] Characterization of the product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Method A: EDC/HOBt Mediated Amide Coupling

This protocol describes a reliable and cost-effective method for amide bond formation.[2] The use of HOBt helps to suppress racemization and improve the reaction efficiency by forming a more reactive intermediate.[2]

Procedure:

-

To a solution of benzoic acid (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) in a round-bottom flask, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.) and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous DMF and add N,N-diisopropylethylamine (DIPEA) (2.5 equiv.) to neutralize the hydrochloride salt and act as a base for the coupling reaction.

-

Add the amine solution dropwise to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(trans-4-(methoxycarbonyl)cyclohexyl)benzamide.

Method B: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[2][3]

Procedure:

-

To a solution of benzoic acid (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) in a round-bottom flask, add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equiv.) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv.).

-

Stir the mixture at room temperature for 5 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.0 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(trans-4-(methoxycarbonyl)cyclohexyl)benzamide.

Mandatory Visualizations

Experimental Workflow: Amide Coupling

Caption: General workflow for the amide coupling reaction.

Signaling Pathway: Dopamine D2 Receptor

Amides derived from methyl trans-4-aminocyclohexanecarboxylate are known to be scaffolds for ligands targeting GPCRs, such as the dopamine D2 receptor.[4] The D2 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5][6]

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

To characterize the affinity of the newly synthesized compound for its target receptor (e.g., Dopamine D2), a competitive radioligand binding assay is a standard method.[7] This assay measures the ability of the synthesized compound (unlabeled competitor) to displace a known radiolabeled ligand from the receptor.[7]

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. peptide.com [peptide.com]

- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 4. benchchem.com [benchchem.com]

- 5. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]

- 6. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride as a Linker in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction